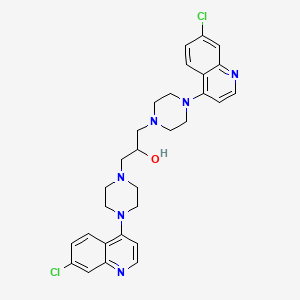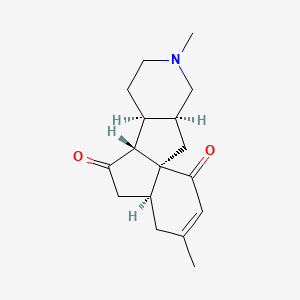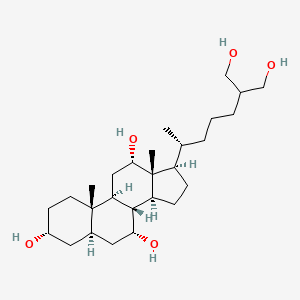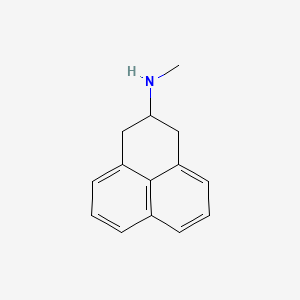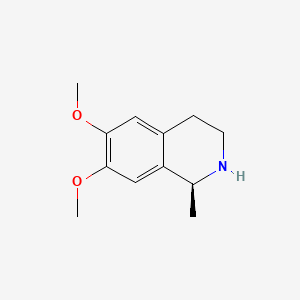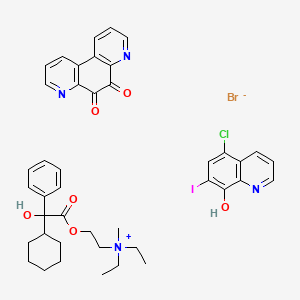
P 1060
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a cyano group, a pyridyl group, and a t-butyl group attached to the guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine typically involves the reaction of 3-cyanopyridine with t-butylamine and a suitable guanidine precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The pyridyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine core.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted pyridyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N’-cyano-N-(2-pyridyl)-N’'-(t-butyl)guanidine
- N’-cyano-N-(4-pyridyl)-N’'-(t-butyl)guanidine
- N’-cyano-N-(3-pyridyl)-N’'-(methyl)guanidine
Uniqueness
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine is unique due to the specific positioning of the pyridyl group and the presence of the t-butyl group, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
60559-94-6 |
|---|---|
Fórmula molecular |
C11H15N5 |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
2-tert-butyl-1-cyano-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-5-4-6-13-7-9/h4-7H,1-3H3,(H2,14,15,16) |
Clave InChI |
TXXOFXVEUPZZHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
SMILES canónico |
CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
| 60559-94-6 | |
Sinónimos |
N'-cyano-N-(3-pyridyl)-N''-(t-butyl)guanidine P 1060 P-1060 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


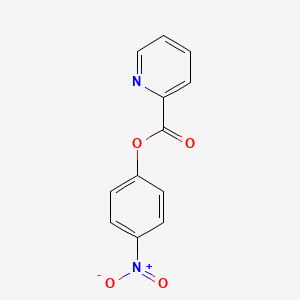
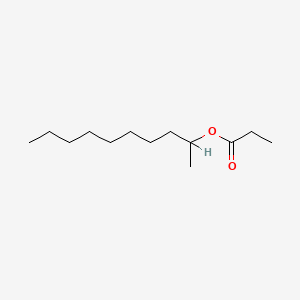
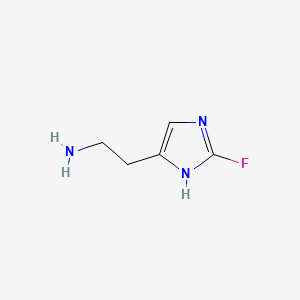
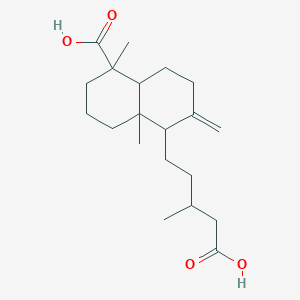
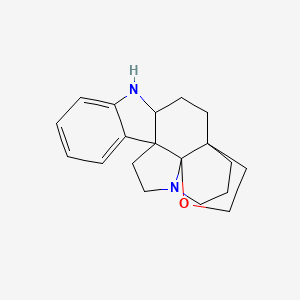
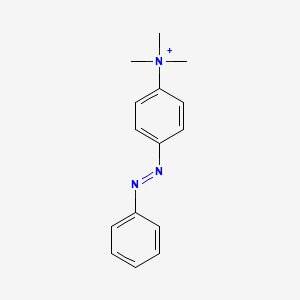
![1-[Methoxy(methyl)phosphoryl]sulfanylhexane](/img/structure/B1215838.png)
